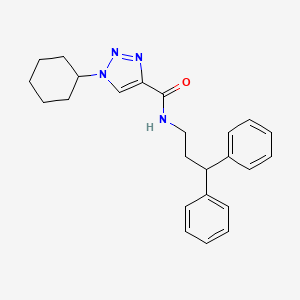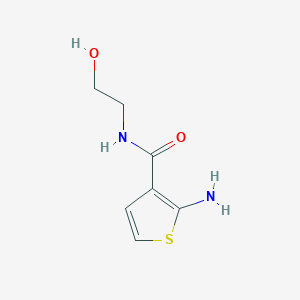![molecular formula C19H33N3O4S B6134272 1-[[2-Cyclopentylsulfonyl-3-(3-methoxypropyl)imidazol-4-yl]methyl]-3-methoxypiperidine](/img/structure/B6134272.png)
1-[[2-Cyclopentylsulfonyl-3-(3-methoxypropyl)imidazol-4-yl]methyl]-3-methoxypiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[2-Cyclopentylsulfonyl-3-(3-methoxypropyl)imidazol-4-yl]methyl]-3-methoxypiperidine is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a cyclopentylsulfonyl group, a methoxypropyl chain, and a methoxypiperidine moiety
Preparation Methods
The synthesis of 1-[[2-Cyclopentylsulfonyl-3-(3-methoxypropyl)imidazol-4-yl]methyl]-3-methoxypiperidine involves multiple steps, typically starting with the preparation of the imidazole core. The synthetic route often includes:
Formation of the Imidazole Core: This can be achieved through the cyclization of amido-nitriles or other suitable precursors under mild conditions.
Introduction of the Cyclopentylsulfonyl Group: This step involves the sulfonylation of the imidazole ring using cyclopentylsulfonyl chloride in the presence of a base.
Attachment of the Methoxypropyl Chain: This is typically done through alkylation reactions using appropriate alkyl halides.
Formation of the Methoxypiperidine Moiety: This involves the reaction of the intermediate with methoxypiperidine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[[2-Cyclopentylsulfonyl-3-(3-methoxypropyl)imidazol-4-yl]methyl]-3-methoxypiperidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[[2-Cyclopentylsulfonyl-3-(3-methoxypropyl)imidazol-4-yl]methyl]-3-methoxypiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[[2-Cyclopentylsulfonyl-3-(3-methoxypropyl)imidazol-4-yl]methyl]-3-methoxypiperidine involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites, affecting various biochemical pathways.
Modulate Receptors: It can interact with cell surface receptors, leading to changes in cellular signaling and function.
Affect Gene Expression: The compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
1-[[2-Cyclopentylsulfonyl-3-(3-methoxypropyl)imidazol-4-yl]methyl]-3-methoxypiperidine can be compared with other imidazole derivatives, such as:
1-(2-Cyclopentylsulfonyl-1H-imidazol-4-yl)-3-methoxypiperidine: Similar structure but lacks the methoxypropyl chain.
2-(Cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazole: Similar structure but lacks the piperidine moiety.
Properties
IUPAC Name |
1-[[2-cyclopentylsulfonyl-3-(3-methoxypropyl)imidazol-4-yl]methyl]-3-methoxypiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O4S/c1-25-12-6-11-22-16(14-21-10-5-7-17(15-21)26-2)13-20-19(22)27(23,24)18-8-3-4-9-18/h13,17-18H,3-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRICHTVKVWCHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CN=C1S(=O)(=O)C2CCCC2)CN3CCCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[(4-chlorophenyl)amino]-5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6134192.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6134203.png)
![1-(3-methoxybenzyl)-N-[(8-methoxy-2H-chromen-3-yl)methyl]-3-piperidinamine](/img/structure/B6134209.png)
![1-(4-BROMOBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE](/img/structure/B6134236.png)

![2-{[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6134248.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]isonicotinamide](/img/structure/B6134253.png)

![(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone](/img/structure/B6134267.png)
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6134274.png)

![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B6134284.png)
![2-[[(2,4-Dimethylphenyl)amino]methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6134289.png)

